N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1009055-43-9
VCID: VC4300793
InChI: InChI=1S/C16H17N3O3S3/c1-10-11(2)24-16(12(10)9-17)18-15(20)13-5-3-7-19(13)25(21,22)14-6-4-8-23-14/h4,6,8,13H,3,5,7H2,1-2H3,(H,18,20)
SMILES: CC1=C(SC(=C1C#N)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3)C
Molecular Formula: C16H17N3O3S3
Molecular Weight: 395.51

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

CAS No.: 1009055-43-9

Cat. No.: VC4300793

Molecular Formula: C16H17N3O3S3

Molecular Weight: 395.51

* For research use only. Not for human or veterinary use.

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide - 1009055-43-9

Specification

CAS No. 1009055-43-9
Molecular Formula C16H17N3O3S3
Molecular Weight 395.51
IUPAC Name N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C16H17N3O3S3/c1-10-11(2)24-16(12(10)9-17)18-15(20)13-5-3-7-19(13)25(21,22)14-6-4-8-23-14/h4,6,8,13H,3,5,7H2,1-2H3,(H,18,20)
Standard InChI Key BJKFUHFEXJUBQP-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C#N)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3)C

Introduction

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with a molecular formula of C16H17N3O3S3 and a molecular weight of 395.5 g/mol. This compound features a unique combination of functional groups, including a cyano group, a thiophene ring, a sulfonamide moiety, and a pyrrolidine ring. The presence of these diverse functional groups makes it an interesting candidate for various applications in medicinal chemistry and organic synthesis.

Synthesis and Preparation

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step reactions that require careful control of reaction conditions. The process may involve the reaction of 3-cyano-4,5-dimethylthiophene with appropriate reagents to form the desired pyrrolidine derivative, followed by sulfonation with thiophen-2-ylsulfonyl chloride.

Future Directions

Further research is needed to fully explore the potential applications of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide. This could involve in-depth studies of its pharmacological properties, including its efficacy and safety profile. Additionally, structural modifications could be explored to enhance its biological activity or improve its pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator